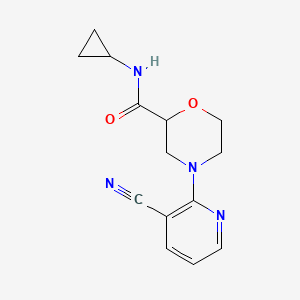![molecular formula C12H14N4OS B12266646 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B12266646.png)
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole is a complex organic molecule that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, formaldehyde, and ammonia . The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions . The final step involves the coupling of the imidazole and azetidine rings with the thiazole ring, which can be achieved through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the imidazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can produce imidazole N-oxides, while reduction of the thiazole ring can yield dihydrothiazoles .
Applications De Recherche Scientifique
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole involves its interaction with specific molecular targets in the body. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiazole ring can also interact with biological molecules, enhancing the compound’s overall biological activity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and have similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring and are used in various medicinal applications.
Azetidine derivatives: These compounds contain the azetidine ring and are studied for their unique chemical properties.
The uniqueness of This compound lies in its combination of these three heterocyclic rings, which gives it a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14N4OS |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C12H14N4OS/c1-9-11(18-8-14-9)12(17)16-5-10(6-16)4-15-3-2-13-7-15/h2-3,7-8,10H,4-6H2,1H3 |
Clé InChI |
NFLCUXTYWBDUBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
![4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266567.png)
![N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B12266570.png)
![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12266587.png)
![4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266603.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266608.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12266621.png)
![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)

